1-(oxan-4-yl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea
Description
This compound is a urea derivative featuring three key structural components:
- Oxan-4-yl (tetrahydropyran): A six-membered oxygen-containing ring that enhances solubility and metabolic stability .
- Azetidine: A four-membered nitrogen-containing ring, which introduces conformational rigidity and influences target binding affinity .
- 4-(Trifluoromethyl)pyridin-2-yl: A pyridine ring substituted with a trifluoromethyl group at the 4-position, known to improve lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O2/c16-15(17,18)10-1-4-19-13(7-10)22-8-12(9-22)21-14(23)20-11-2-5-24-6-3-11/h1,4,7,11-12H,2-3,5-6,8-9H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULLXRLQPWDNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(oxan-4-yl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H22F3N3O2
- Molecular Weight : 357.37 g/mol
- CAS Number : 2877710-11-5
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.
- Antiviral Properties : Certain structural analogs have demonstrated antiviral activity against viruses such as Zika and Dengue, suggesting potential applications in treating viral infections .
Antiviral Activity
A study focused on derivatives of oxadiazole, which share structural similarities with the target compound, revealed significant antiviral properties. For instance, compounds exhibiting a similar trifluoromethyl group have been linked to enhanced activity against flaviviruses due to their ability to interfere with viral replication processes .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in tumor cells. The presence of the urea moiety is thought to enhance interactions with cellular targets involved in cancer progression .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
Research Findings
Recent research has highlighted the dual nature of urea-based compounds:
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with structurally related urea derivatives:
Key Observations
Role of Azetidine :
- The azetidine ring in the target compound distinguishes it from analogs like 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea . Azetidine's smaller ring size (vs. piperidine or pyrrolidine) may enhance binding to sterically constrained targets, such as kinases or proteases .
Trifluoromethylpyridine vs. Trifluoromethylphenyl :
- The 4-(trifluoromethyl)pyridin-2-yl group in the target compound likely offers improved electronic effects compared to trifluoromethylphenyl groups. Pyridine’s electron-deficient nature can facilitate π-stacking interactions in enzyme active sites .
Oxane vs. Other Solubilizing Groups: Oxane (tetrahydropyran) provides better aqueous solubility than non-oxygenated rings (e.g., cyclohexane) while maintaining metabolic stability, a feature shared with 1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
